molecular formula C12H9N3O B104195 2-(2-Hydroxyphenyl)-2h-benzotriazole CAS No. 10096-91-0

2-(2-Hydroxyphenyl)-2h-benzotriazole

Cat. No.: B104195
CAS No.: 10096-91-0
M. Wt: 211.22 g/mol
InChI Key: FJGQBLRYBUAASW-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-2H-benzotriazole is a chemical compound known for its unique photophysical properties, particularly its ability to undergo excited-state intramolecular proton transfer (ESIPT). This compound is widely studied for its applications in various fields, including materials science, biology, and chemistry. Its structure consists of a benzotriazole moiety attached to a hydroxyphenyl group, which plays a crucial role in its photophysical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-2H-benzotriazole typically involves the cyclization of o-aminophenol with o-nitrobenzyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzotriazole ring. The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-2H-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group before cyclization.

    Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like bromine and nitric acid are employed for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Halogenated and nitrated benzotriazole derivatives.

Scientific Research Applications

2-(2-Hydroxyphenyl)-2H-benzotriazole has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its ESIPT properties, which make it useful in studying molecular interactions and dynamics.

    Biology: Employed in bioimaging and as a sensor for detecting metal ions and pH changes in biological systems.

    Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery agent.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)benzoxazole
  • 2-(2-Hydroxyphenyl)benzimidazole
  • 2-(2-Hydroxyphenyl)benzothiazole

Comparison

2-(2-Hydroxyphenyl)-2H-benzotriazole is unique due to its benzotriazole moiety, which provides distinct photophysical properties compared to its analogs. For instance, 2-(2-Hydroxyphenyl)benzoxazole and 2-(2-Hydroxyphenyl)benzothiazole also exhibit ESIPT, but their emission wavelengths and quantum yields differ due to variations in their electronic structures. The benzotriazole derivative is particularly noted for its high fluorescence intensity and stability, making it a preferred choice in applications requiring robust photophysical performance.

Properties

IUPAC Name

2-(benzotriazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-8-4-3-7-11(12)15-13-9-5-1-2-6-10(9)14-15/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGQBLRYBUAASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2N=C3C=CC=CC3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60877078
Record name 2-(2H-Benzotriazol-2-yl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10096-91-0
Record name 2-(2H-Benzotriazol-2-yl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60877078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(2'-Hydroxyphenyl)benzotriazoles are known as light stabilizers for plastics (U.S. Pat. No. 3,004,896, Heller et al., Oct. 17, 1961). One method of making these compounds involves reducing an azo compound with powdered zinc (U.S. Pat. No. 3,214,436, Boyle et al., Oct. 26, 1965) but this method presents a problem of separation of large amounts of zinc oxide from the product. Another method involves oxidizing a diaminohydroxyazobenzene to form a 5-amino-2-(2'-hydroxyphenyl)benzotriazole which must then be subjected to an undesirable diazotization step. It would be desirable to use the cheapest and most convenient reducing agent, hydrogen gas, but, unfortunately, instead of the desired benzotriazole, the usual products of catalytic hydrogenation of a nitrophenylazophenol are the corresponding o-phenylenediamine and o-aminophenol in nearly quantitative yield [W. F. Whitmore and A. J. Revukus, J. Am. Chem. Soc., 62, 1687 (1940)]. The present invention is based on the surprising discovery that in an alkaline medium, the catalytic hydrogenation does not produce the previously observed cleavage of azobenzene N=N bond but instead yields the desired 2-(hydroxyphenyl)benzotriazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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